Methyl N-boc-3-chloro-L-alaninate

Description

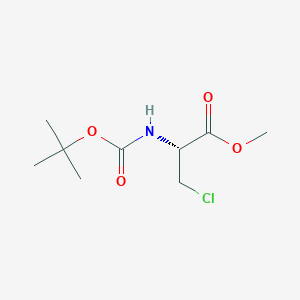

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUXVOGTPPDPQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479475 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651035-84-6 | |

| Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a protected amino acid derivative, it serves as a versatile intermediate for the synthesis of modified peptides, peptidomimetics, and other complex nitrogen-containing molecules. The presence of a chlorine atom at the β-position offers a reactive handle for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of constrained amino acid analogs. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is typically a white to off-white solid under standard conditions.[1] Its stability is afforded by the tert-butoxycarbonyl (Boc) protecting group on the amine, which prevents unwanted side reactions under many synthetic conditions. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 651035-84-6 | |

| Molecular Formula | C₉H₁₆ClNO₄ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98.0% (by NMR) | [1] |

| Predicted Density | 1.161 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 10.44 ± 0.46 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | ChemicalBook |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Note: Some physical properties, such as an exact melting point, boiling point, and specific optical rotation, are not consistently reported in publicly available literature and may vary between batches and suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from L-serine. The general workflow involves the conversion of the hydroxyl group of a serine derivative to a chloride, followed by the protection of the amino group.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride from L-serine

This protocol is adapted from a patented method for the synthesis of the precursor.

-

Esterification: L-serine is added to methanol and the mixture is cooled to 5-10 °C. Thionyl chloride is added dropwise while maintaining the temperature. After the addition, the reaction is heated to around 38 °C and stirred for approximately 48 hours. The product, L-serine methyl ester hydrochloride, is isolated by cooling, crystallization, and filtration.

-

Chlorination: The L-serine methyl ester hydrochloride is dissolved in a solvent such as dichloromethane. Thionyl chloride is then added dropwise. The reaction is conducted with staged temperature control, for instance, reacting for a few hours at 30-35 °C, then increasing the temperature in stages up to around 60 °C over several hours. After the reaction is complete, the mixture is cooled, and water is added to separate the layers. The aqueous phase, containing the desired 3-chloro-L-alanine methyl ester hydrochloride, is then cooled to induce crystallization, followed by filtration and drying.

Step 2: N-Boc Protection of 3-chloro-L-alanine methyl ester hydrochloride

This is a general procedure for the N-Boc protection of amino acid methyl ester hydrochlorides.

-

The 3-chloro-L-alanine methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 1:1 ratio).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium bicarbonate (NaHCO₃) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 10 hours.

-

After the reaction, the THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[1]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ ~ 3.7-3.9 ppm (multiplet, 2H): Methylene (B1212753) protons (CH₂) adjacent to the chlorine atom. Diastereotopic protons may exhibit complex splitting.

-

δ ~ 3.75 ppm (singlet, 3H): Methyl ester protons (OCH₃).

-

δ ~ 4.5-4.7 ppm (multiplet, 1H): The α-proton (CH) coupled to the adjacent methylene protons and the NH proton.

-

δ ~ 5.0-5.5 ppm (broad singlet or doublet, 1H): The NH proton of the carbamate (B1207046).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~ 28.3 ppm: Methyl carbons of the Boc group.

-

δ ~ 45-47 ppm: Methylene carbon (CH₂Cl).

-

δ ~ 52-54 ppm: The α-carbon (CH).

-

δ ~ 52.5 ppm: Methyl ester carbon (OCH₃).

-

δ ~ 80.5 ppm: Quaternary carbon of the Boc group.

-

δ ~ 155.5 ppm: Carbonyl carbon of the Boc group.

-

δ ~ 170.0 ppm: Carbonyl carbon of the methyl ester.

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1745 cm⁻¹: C=O stretching of the ester.

-

~1710 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1510 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) The fragmentation pattern in mass spectrometry would likely show characteristic losses corresponding to the functional groups present.

-

Loss of the Boc group: A significant fragmentation pathway would be the loss of the tert-butoxycarbonyl group or parts of it (e.g., loss of isobutylene, 56 Da).

-

Loss of the methoxy (B1213986) group: Cleavage of the methyl ester can result in the loss of a methoxy radical (·OCH₃, 31 Da).

-

Loss of the entire ester group: Fragmentation may also involve the loss of the carbomethoxy group (·COOCH₃, 59 Da).

-

Alpha-cleavage: Cleavage of the bond between the α-carbon and the β-carbon is also a possible fragmentation pathway.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. The Boc protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

Key Reactions and Applications

1. Synthesis of Aziridines: The compound is a key precursor for the synthesis of N-Boc-aziridine-2-carboxylic acid methyl ester. Treatment with a base can induce an intramolecular nucleophilic substitution, where the nitrogen of the carbamate attacks the β-carbon, displacing the chloride and forming the strained three-membered aziridine (B145994) ring. This is a valuable transformation as aziridines are important building blocks in organic synthesis.

Caption: Intramolecular cyclization to form an aziridine.

2. Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of novel and unnatural amino acids. These modified amino acids can then be incorporated into peptides to alter their conformation, stability, and biological activity.

3. Synthesis of Constrained Amino Acids: By serving as a precursor to aziridines or through other cyclization strategies, this compound is used in the synthesis of conformationally constrained amino acids. These are valuable tools in drug design as they can lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Role in Drug Development: This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). It is not typically involved in signaling pathways itself but is instrumental in creating molecules that are designed to interact with biological targets. The ability to introduce diverse functionalities and conformational constraints makes it a valuable tool for structure-activity relationship (SAR) studies in the drug discovery process.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the realm of medicinal chemistry and peptide science. Its key features—the acid-labile Boc protecting group and the reactive β-chloro substituent—provide chemists with a powerful tool for creating novel amino acid derivatives, constrained peptides, and other complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of new therapeutic agents.

References

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate

CAS Number: 651035-84-6

This technical guide provides a comprehensive overview of Methyl N-boc-3-chloro-L-alaninate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and peptide chemistry.

Core Chemical Properties

This compound is a derivative of the amino acid L-alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxyl terminus. The key structural feature is the chlorine atom at the 3-position, which makes it a valuable intermediate for introducing modifications in peptide synthesis and other organic syntheses.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 651035-84-6 | [2] |

| Molecular Formula | C₉H₁₆ClNO₄ | [3] |

| Molecular Weight | 237.68 g/mol | [3] |

| IUPAC Name | methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98.0% (by NMR) | [3] |

| Storage Conditions | Store at -20°C for long-term, 4°C for short-term | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The overall transformation from L-serine to this compound can be depicted as follows:

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of L-Serine methyl ester hydrochloride (Analogous Procedure)

-

Materials: L-Serine, Methanol (B129727) (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-Serine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude L-Serine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

-

Step 2: Synthesis of N-Boc-L-serine methyl ester (Analogous Procedure)

-

Materials: L-Serine methyl ester hydrochloride, Dichloromethane (B109758) (DCM), Triethylamine (B128534) (TEA) or another suitable base, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Procedure:

-

Suspend the crude L-Serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).

-

Cool the suspension to 0°C.

-

Add triethylamine (TEA) (2.2 eq.) dropwise to neutralize the hydrochloride.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with a suitable solvent like methyl tert-butyl ether and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure N-Boc-L-serine methyl ester as a colorless oil.

-

Step 3: Synthesis of this compound (Analogous Procedure)

-

Materials: N-Boc-L-serine methyl ester, Thionyl chloride (SOCl₂), Pyridine (anhydrous).

-

Procedure:

-

Dissolve N-Boc-L-serine methyl ester (1.0 eq.) in anhydrous dichloromethane or another suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add anhydrous pyridine (1.2 eq.).

-

Add thionyl chloride (1.2 eq.) dropwise to the stirred solution. A mild exotherm may be observed.

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding crushed ice or cold water.

-

Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Analytical and Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the structure.[3] The expected spectroscopic characteristics, based on its structure and data from analogous compounds like Boc-L-alanine methyl ester, are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Fragment Ions |

| ¹H NMR | δ (ppm): ~5.0-5.3 (d, 1H, NH), ~4.4-4.6 (m, 1H, α-CH), ~3.8-4.0 (m, 2H, β-CH₂Cl), 3.75 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~170 (C=O, ester), ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~55 (α-CH), ~53 (OCH₃), ~45 (β-CH₂Cl), ~28 (CH₃, Boc) |

| FT-IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch), ~1745 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1510 (N-H bend), ~750 (C-Cl stretch) |

| Mass Spec. | Predicted m/z for C₉H₁₆ClNO₄: 237.07 (M⁺), 181.09 ([M-C₄H₈]⁺), 138.04 ([M-Boc]⁺) |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the chloro-substituent, which can be displaced by various nucleophiles to introduce a wide range of functionalities.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in peptide synthesis. The Boc-protected amine and the methyl ester-protected carboxyl group allow for its use in standard peptide coupling protocols. The 3-chloro group can be retained in the final peptide or used as a handle for further modifications.

Caption: General workflow for incorporating the alaninate (B8444949) into a peptide chain.

Synthesis of Enzyme Inhibitors and Antiviral Agents

Derivatives of 3-chloro-alanine are known intermediates in the synthesis of various biologically active molecules. For instance, they can be utilized in the synthesis of inhibitors for enzymes like Clostridium histolyticum collagenase.[4] While direct evidence for the use of the title compound is scarce, its structure makes it a suitable precursor for creating analogues of antiviral drugs, such as Lopinavir, or other therapeutic agents where a modified alanine (B10760859) residue is required.[5]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. 119542-95-9|N-Boc-3-chloro-DL-alanine Methyl ester|BLD Pharm [bldpharm.com]

- 2. This compound | 651035-84-6 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl N-boc-3-chloro-L-alaninate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Methyl N-boc-3-chloro-L-alaninate, a valuable chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound is a protected amino acid derivative. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, preventing unwanted reactions during synthesis. The methyl ester protects the carboxylic acid group, and the chlorine atom at the beta-position provides a site for nucleophilic substitution, making it a versatile intermediate for the synthesis of various modified amino acids and complex molecules.

| Property | Value |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-chloropropanoate |

| CAS Number | 651035-84-6 |

| Molecular Formula | C₉H₁₆ClNO₄ |

| Molecular Weight | 237.68 g/mol |

| Canonical SMILES | COC(=O)C(CCl)NC(=O)OC(C)(C)C |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

| Storage Conditions | Store at -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The overall synthetic pathway involves three key transformations:

-

Esterification of the carboxylic acid group of L-serine.

-

Protection of the amino group with a Boc protecting group.

-

Chlorination of the primary hydroxyl group.

The following sections provide detailed experimental protocols for each of these steps.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure describes the esterification of L-serine using thionyl chloride in methanol (B129727).

-

Materials:

-

L-Serine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Suspend L-serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

-

-

Quantitative Data:

-

Yield: Typically high, often quantitative.

-

Step 2: Synthesis of N-Boc-L-Serine Methyl Ester

This protocol details the protection of the amino group of L-serine methyl ester hydrochloride with a Boc group.

-

Materials:

-

L-Serine Methyl Ester Hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

A suitable base (e.g., triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃))

-

A suitable solvent (e.g., dichloromethane (B109758) (DCM) or a mixture of dioxane and water)

-

-

Procedure:

-

Dissolve or suspend L-serine methyl ester hydrochloride in the chosen solvent.

-

Cool the mixture to 0 °C.

-

Add the base to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-Boc-L-serine methyl ester.

-

-

Quantitative Data:

-

Yield: Generally high, often exceeding 85%.

-

Step 3: Synthesis of this compound (Chlorination)

The chlorination of the primary alcohol of N-Boc-L-serine methyl ester can be achieved using various reagents. The Appel reaction is a common and effective method.

-

Materials:

-

N-Boc-L-Serine Methyl Ester

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrachloride (CCl₄) or another chlorinating agent like N-chlorosuccinimide (NCS).

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))

-

-

Procedure (Appel Reaction Conditions):

-

Dissolve N-Boc-L-serine methyl ester and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of carbon tetrachloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.

-

The crude product is typically purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

-

-

Quantitative Data:

-

Yield: The yield for this step can vary depending on the specific conditions and scale but is generally good.

-

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Esterification | L-Serine | L-Serine Methyl Ester Hydrochloride | SOCl₂, MeOH | >95% |

| 2. Boc Protection | L-Serine Methyl Ester Hydrochloride | N-Boc-L-Serine Methyl Ester | Boc₂O, Base | ~85-95% |

| 3. Chlorination (Appel Reaction) | N-Boc-L-Serine Methyl Ester | This compound | PPh₃, CCl₄ | Good |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group manipulations. The protection of the more reactive amino and carboxylic acid groups allows for the selective transformation of the hydroxyl group.

Caption: Logical flow of the synthesis strategy.

This technical guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific experimental details and safety information.

Methyl N-boc-3-chloro-L-alaninate molecular weight and formula

An In-Depth Technical Guide on Methyl N-boc-3-chloro-L-alaninate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below, providing a clear reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Weight | 237.68 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₆ClNO₄ | [2][4] |

Experimental Protocols

Detailed experimental protocols involving this compound are typically proprietary to the research institution or pharmaceutical company conducting the synthesis. The general application of this compound serves as a protected amino acid building block. In a typical synthetic workflow, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine, which is then available for subsequent coupling reactions, such as peptide bond formation. The chloro-substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.

References

Methyl N-boc-3-chloro-L-alaninate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the amino acid L-alanine, it incorporates both a chlorine atom and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile intermediate for the synthesis of modified peptides, unnatural amino acids, and various heterocyclic compounds. The presence of the chloro-substituent at the β-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and analytical data to support its use in research and development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is soluble in organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆ClNO₄ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 651035-84-6 | |

| Purity (by NMR) | ≥98.0% | [1] |

| Predicted Density | 1.161 ± 0.06 g/cm³ | |

| Predicted pKa | 10.44 ± 0.46 | |

| Storage Conditions | Long-term at -20°C (3 years), Short-term at 4°C (2 years) | [1] |

Synthesis and Purification

The most common synthetic route to this compound involves the chlorination of its precursor, N-Boc-L-serine methyl ester. This transformation is typically achieved using a chlorinating agent such as thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the chlorination of β-hydroxy amino acid derivatives.

Materials:

-

N-Boc-L-serine methyl ester

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (B92270) (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve N-Boc-L-serine methyl ester in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, a base like pyridine can be added to neutralize the HCl generated during the reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a mixture of ethyl acetate and hexane)

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] While specific peak assignments are not provided in the available documentation, a general protocol for NMR analysis is described below.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.

Caption: General workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the compound's identity.

Stability and Reactivity

The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The chloro-substituent at the β-position is susceptible to nucleophilic displacement, which is a key aspect of its utility in synthesis. The compound should be stored at low temperatures to ensure long-term stability.[1]

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and research compounds.[2] Its chirality and functional handles allow for the stereoselective synthesis of complex molecules with potential therapeutic applications. The ability to introduce a wide range of substituents at the β-position via nucleophilic substitution of the chloride makes it a versatile tool for generating libraries of compounds for drug screening and lead optimization.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, purification, and analysis of this compound. The detailed protocols and compiled data are intended to support researchers and drug development professionals in the effective utilization of this important synthetic building block. Adherence to the described experimental procedures will facilitate the reliable preparation and characterization of this compound for its application in the synthesis of novel molecules with potential biological activity.

References

Technical Guide: Methyl N-(tert-Butoxycarbonyl)-3-chloro-L-alaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate. The information is intended to support researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identification and Properties

Methyl N-boc-3-chloro-L-alaninate is a chiral building block commonly utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Its structure combines a protected amino group (Boc) and a reactive chloromethyl side chain, making it a versatile precursor for further chemical modifications.

| Property | Value | Source |

| CAS Number | 651035-84-6 | ChemicalBook |

| Molecular Formula | C₉H₁₆ClNO₄ | ChemicalBook |

| Molecular Weight | 237.68 g/mol | ChemicalBook |

| IUPAC Name | methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-chloropropanoate | Fluorochem |

| Synonyms | This compound, (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate | ChemicalBook |

| Appearance | No data available | N/A |

| Purity | ≥98% | Fluorochem |

Safety and Hazard Information

The following tables summarize the known safety and hazard information for this compound. It is imperative to handle this compound in accordance with good laboratory practices and to consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from Fluorochem.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| Prevention | P264 | Wash hands thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing and eye/face protection. |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. |

Data sourced from Fluorochem.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Data sourced from ChemicalBook.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials. |

Data sourced from ChemicalBook.

Experimental Protocol: Synthesis of N-Boc-L-aziridine-2-carboxylate Methyl Ester

The following is a representative experimental protocol illustrating a potential synthetic application of this compound. This procedure describes the base-mediated intramolecular cyclization to form the corresponding aziridine.

Objective: To synthesize Methyl N-(tert-butoxycarbonyl)-L-aziridine-2-carboxylate from Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate.

Materials:

-

Methyl N-(tert-butoxycarbonyl)-3-chloro-L-alaninate

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material under an inert atmosphere of nitrogen. The solution is cooled to 0 °C using an ice bath.

-

Addition of Base: Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product, Methyl N-(tert-butoxycarbonyl)-L-aziridine-2-carboxylate, can be further purified by column chromatography on silica (B1680970) gel if necessary. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams

The following diagrams illustrate key aspects of handling and synthesis.

Caption: Hazard identification and corresponding first aid measures.

References

Unveiling the Synthetic Utility of Methyl N-boc-3-chloro-L-alaninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. While not possessing a known intrinsic biological mechanism of action, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of non-natural amino acids and peptidomimetics. This technical guide elucidates the core function of this compound as a precursor in chemical synthesis, focusing on its reactivity in nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to empower researchers in leveraging this compound for their synthetic endeavors.

Core Concept: A Versatile Electrophile for Amino Acid Diversification

This compound is a protected amino acid derivative featuring a reactive C-Cl bond at the β-position. The electron-withdrawing nature of the adjacent carbonyl group and the stereodefined center make it an ideal substrate for SN2 reactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions at the amine, ensuring that chemical transformations occur selectively at the 3-position.

The primary "mechanism of action" for this compound in a synthetic context is its function as an electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the β-position of the alanine (B10760859) scaffold, leading to the creation of novel amino acid derivatives with tailored properties.

Applications in Synthesis

The primary application of this compound is in the synthesis of β-substituted L-alanine derivatives. These non-canonical amino acids are crucial components in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.

A key transformation is the reaction with sodium azide (B81097) to produce Methyl N-boc-3-azido-L-alaninate. This azido-containing amino acid is a valuable precursor for the synthesis of triazole-containing compounds through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".

Experimental Protocols

Synthesis of Methyl N-boc-3-azido-L-alaninate

This protocol details the nucleophilic substitution of the chloride in this compound with an azide group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl N-boc-3-azido-L-alaninate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 60-70 °C |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations involving this compound.

Conclusion

This compound serves as a pivotal synthetic intermediate, enabling the facile introduction of a wide range of functionalities at the β-position of L-alanine. Its predictable reactivity through an SN2 mechanism makes it a reliable tool for medicinal chemists and synthetic researchers. The conversion to its azido (B1232118) derivative, a key precursor for click chemistry, further highlights its importance in the construction of complex and biologically relevant molecules. This guide provides the fundamental knowledge and practical protocols to effectively utilize this versatile building block in drug discovery and development programs.

Spectroscopic Profile of Methyl N-boc-3-chloro-L-alaninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl N-boc-3-chloro-L-alaninate (C₉H₁₆ClNO₄, CAS: 651035-84-6). Due to the limited availability of published spectra for this specific compound, this guide presents predicted and analogous data based on the closely related and well-characterized compound, Methyl N-boc-L-alaninate. This information is intended to serve as a valuable reference for researchers in the fields of synthetic chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the expected and analogous spectroscopic data for this compound. The data for the analogue, Methyl N-boc-L-alaninate, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.0-5.2 | d | NH |

| ~4.4-4.6 | m | α-CH |

| ~3.8-4.0 | m | β-CH₂Cl |

| 3.73 | s | OCH₃ |

| 1.45 | s | C(CH₃)₃ |

Table 2: ¹H NMR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.06 | br | - | NH |

| 4.34 | m | - | α-CH |

| 3.70 | s | - | OCH₃ |

| 1.40 | s | - | C(CH₃)₃ |

| 1.38 | d | 7.2 | CH₃ (Alanine) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | C=O (Ester) |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~55 | α-CH |

| ~52 | OCH₃ |

| ~45-50 | β-CH₂Cl |

| ~28 | C(CH₃)₃ |

Table 4: ¹³C NMR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate [1]

| Chemical Shift (δ, ppm) | Assignment |

| 172.6, 170.8 | C=O |

| 155.0 | C=O (Boc) |

| 79.8 | C(CH₃)₃ |

| 52.4 | OCH₃ |

| 49.4 | α-CH |

| 28.4 | C(CH₃)₃ |

| 18.5 | CH₃ (Alanine) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350-3400 | N-H Stretch |

| ~2980 | C-H Stretch (Aliphatic) |

| ~1745 | C=O Stretch (Ester) |

| ~1700 | C=O Stretch (Carbamate) |

| ~1510 | N-H Bend |

| ~1250, ~1160 | C-O Stretch |

| ~700-800 | C-Cl Stretch |

Table 6: IR Spectroscopic Data for Analogue: Methyl N-boc-L-alaninate [1]

| Wavenumber (cm⁻¹) | Functional Group |

| 3378 | N-H Stretch |

| 1745 | C=O Stretch (Ester) |

| 1699 | Amide I (C=O Stretch) |

| 1510 | Amide II (N-H Bend) |

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 238.08 | [M+H]⁺ |

| 260.06 | [M+Na]⁺ |

| 182.09 | [M-C₄H₉O₂]⁺ |

| 138.03 | [M-Boc+H]⁺ |

Table 8: Mass Spectrometry Data for Analogue: Methyl N-boc-L-alaninate [1]

| m/z | Ion |

| 294 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The data is collected in positive or negative ion mode, depending on the desired adduct ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the signaling pathways involved in compound characterization.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic data and molecular structure.

References

An In-depth Technical Guide to the Potential Applications of Methyl N-boc-3-chloro-L-alaninate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate is a chiral building block with significant potential in medicinal chemistry. Its unique trifunctional nature, possessing a protected amine, a methyl ester, and a reactive alkyl chloride, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This technical guide explores the core applications of this compound, focusing on its role in the development of novel therapeutic agents. We will delve into its use in the synthesis of modified peptides, enzyme inhibitors, and other heterocyclic compounds of medicinal interest. This guide will provide a comprehensive overview of its synthetic utility, present quantitative data on the biological activity of derived compounds, and offer detailed experimental protocols.

Introduction: The Versatility of a Trifunctional Building Block

In the landscape of drug discovery, the development of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties is paramount. Chiral building blocks play a crucial role in this process, enabling the synthesis of stereochemically defined drug candidates. This compound stands out as a particularly valuable synthon due to the orthogonal reactivity of its functional groups.

The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its selective deprotection under acidic conditions, facilitating peptide bond formation or other N-functionalization reactions. The methyl ester provides a handle for hydrolysis or amidation to introduce further diversity. Most importantly, the C-3 chloro substituent serves as a key electrophilic center for intramolecular cyclizations or nucleophilic displacements, enabling the construction of unique and sterically constrained scaffolds.

This guide will highlight the strategic application of this building block in the synthesis of bioactive molecules, providing researchers with the necessary information to leverage its potential in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 651035-84-6 | [1] |

| Molecular Formula | C₉H₁₆ClNO₄ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Key Applications in Medicinal Chemistry

Synthesis of Aziridine-2-carboxylates: Precursors to Bioactive Molecules

One of the most powerful applications of this compound is its use as a precursor for the synthesis of N-Boc-aziridine-2-carboxylate methyl ester. The intramolecular cyclization reaction, typically induced by a base, proceeds via a nucleophilic attack of the deprotonated amine onto the carbon bearing the chloro group.

This transformation is of significant interest as aziridines are highly versatile intermediates in organic synthesis. The strained three-membered ring can be selectively opened by various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of non-natural amino acids, β-lactams, and other complex nitrogen-containing heterocycles. These scaffolds are frequently found in biologically active compounds, including antiviral and anticancer agents.

Building Block for Modified Peptides and Enzyme Inhibitors

The presence of the chloro substituent in this compound allows for its incorporation into peptides to create modified analogs with unique properties. The chloro group can act as a handle for post-synthetic modification or can itself contribute to biological activity.

An important application lies in the synthesis of enzyme inhibitors. The chloro-alanine moiety can act as a "warhead" that covalently modifies the active site of target enzymes, leading to irreversible inhibition. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including proteases and racemases.

A notable example is the synthesis of phosphonopeptide derivatives. β-chloro-L-alanine has been utilized as a key component in the synthesis of compounds with antibacterial activity. For instance, the dipeptide β-chloro-L-alanyl-β-chloro-L-alanine has demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

| Compound | Target Organism | MIC₉₀ (mg/L) | Reference |

| β-chloro-L-alanyl-β-chloro-L-alanine | MRSA | 4 | [3] |

Potential in Anticancer and Neuroprotective Drug Discovery

Derivatives of β-Chloro-L-alanine have been explored for their potential in the development of anticancer and neuroprotective agents.[4] The ability of the chloro-alanine moiety to mimic natural amino acids allows these compounds to be recognized by cellular transport systems and enzymes, while the chloro group provides a site for covalent interaction with biological targets.

For instance, compounds that can selectively inhibit enzymes crucial for cancer cell proliferation or survival are of great interest. Similarly, in the context of neurodegenerative diseases, molecules that can modulate the activity of enzymes involved in neuronal signaling or apoptosis could offer therapeutic benefits.

One of the key signaling pathways often dysregulated in cancer is the Wnt/β-catenin pathway. Inhibition of this pathway is a major focus of anticancer drug discovery. Small molecules that can interfere with the protein-protein interactions or enzymatic activities within this cascade are highly sought after. While a direct link between this compound and Wnt pathway inhibitors has not been definitively established, its potential as a scaffold for generating diverse chemical libraries makes it a promising starting point for screening campaigns against such targets.

References

The Pivotal Role of Methyl N-boc-3-chloro-L-alaninate in Antiviral Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-3-chloro-L-alaninate has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents, most notably in the development of direct-acting antiviral (DAA) therapies for Hepatitis C. Its unique structural features, including a protected amine and a reactive chloro group, make it an invaluable intermediate for constructing the intricate molecular architectures of potent protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, properties, and application of this compound, with a particular focus on its role in the production of the HCV NS3/4A protease inhibitors, Boceprevir and Telaprevir (B1684684). Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and biological pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The advent of direct-acting antivirals has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection. At the heart of these therapeutic advancements are complex small molecules designed to inhibit key viral enzymes essential for replication. This compound (CAS: 651035-84-6) is a key drug intermediate that has played a important role in the synthesis of several of these life-saving medications.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a chlorine atom at the 3-position of the L-alanine methyl ester scaffold provides a versatile platform for asymmetric synthesis and peptide coupling reactions.

This guide will explore the chemical properties, synthesis, and, most importantly, the application of this intermediate in the construction of antiviral drugs. A detailed examination of its incorporation into the synthetic routes of Boceprevir and Telaprevir will be provided, alongside relevant experimental methodologies and quantitative data to aid in laboratory applications.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₉H₁₆ClNO₄ and a molecular weight of 237.68 g/mol . The Boc protecting group is crucial for peptide synthesis, as it prevents unwanted side reactions at the amino group while allowing for controlled deprotection under acidic conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 651035-84-6 |

| Molecular Formula | C₉H₁₆ClNO₄ |

| Molecular Weight | 237.68 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

The synthesis of this compound typically starts from L-serine, which undergoes esterification followed by chlorination and Boc-protection.

Application in the Synthesis of HCV Protease Inhibitors

This compound is a important precursor in the synthesis of peptidomimetic HCV NS3/4A protease inhibitors. The chloro-alanine moiety serves as a key electrophile for the introduction of various side chains and for the construction of the core scaffold of these antiviral agents.

Role in the Synthesis of Boceprevir

Boceprevir (Victrelis™) is a first-generation HCV NS3/4A protease inhibitor.[3] The synthesis of Boceprevir involves the coupling of a bicyclo[3.1.0]proline derivative with a complex side chain derived from this compound. While specific, detailed public-domain protocols starting from this exact intermediate are scarce, the general synthetic strategy involves the nucleophilic displacement of the chloride by a suitable amine, followed by a series of peptide couplings and modifications to build the final drug molecule.[4]

Role in the Synthesis of Telaprevir

Telaprevir (Incivek™) is another potent HCV NS3/4A protease inhibitor whose synthesis can utilize derivatives of chloro-alanine.[5] Similar to the synthesis of Boceprevir, the chloro-substituent on the alaninate (B8444949) derivative provides a reactive handle for the introduction of key structural motifs necessary for potent enzymatic inhibition.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving intermediates like this compound. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

General Protocol for Peptide Coupling

This protocol describes a typical solution-phase peptide coupling reaction where an N-Boc protected amino acid is coupled with an amino ester.

Materials:

-

N-Boc-protected amino acid (e.g., N-Boc-L-tert-leucine) (1.0 eq)

-

This compound (after deprotection of the Boc group to yield the free amine) or a similar amino ester hydrochloride (1.0 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.1 eq)

-

Base (e.g., DIPEA, NMM) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the N-Boc-protected amino acid and the coupling agent in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amino ester hydrochloride in the anhydrous solvent and add the base to neutralize the salt and generate the free amine.

-

Slowly add the activated amino acid solution to the free amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Representative Quantitative Data for Peptide Coupling Reactions

| Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |

| HATU | DMF | 2 - 6 | 85 - 95 |

| HBTU | DMF | 4 - 12 | 80 - 90 |

| EDC/HOBt | DCM | 12 - 24 | 70 - 85 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mechanism of Action of Derived Drugs: HCV NS3/4A Protease Inhibition

Boceprevir and Telaprevir, synthesized using intermediates derived from this compound, are potent inhibitors of the HCV NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a step that is essential for viral replication.[6]

The drugs act as peptidomimetics, mimicking the natural substrate of the protease. They bind to the active site of the NS3/4A protease, forming a reversible covalent bond with the catalytic serine residue (Ser139).[7] This inhibition blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.[1]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 5. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boceprevir - Wikipedia [it.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Methyl N-boc-3-chloro-L-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery, peptide engineering, and chemical biology. They serve as unique building blocks to create novel peptides and proteins with enhanced stability, constrained conformations, and tailored biological activities. Methyl N-boc-3-chloro-L-alaninate is a versatile chiral starting material for the synthesis of a variety of β-substituted L-alanine derivatives. The presence of a chlorine atom at the β-position provides an electrophilic center for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups while retaining the stereochemical integrity of the α-carbon. This document provides detailed protocols and application notes for the synthesis of unnatural amino acids utilizing this valuable building block.

General Reaction Scheme

The primary application of this compound in the synthesis of unnatural amino acids is through nucleophilic substitution at the β-carbon. This reaction allows for the formation of a new carbon-heteroatom or carbon-carbon bond, leading to a wide array of β-substituted alanine (B10760859) derivatives. The general transformation follows an SN2 pathway, resulting in the inversion of configuration at the β-carbon if it were a chiral center, though in this case, it leads to the substitution of the chloro group.

A generalized reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of β-substituted alanines.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general method for the reaction of various nucleophiles with this compound. Optimization of the base, solvent, and temperature may be required for specific nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., indole (B1671886), thiol, azide (B81097) source)

-

Anhydrous solvent (e.g., DMF, acetonitrile, THF)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the nucleophile (1.1-1.5 equivalents) in an appropriate anhydrous solvent, add a suitable base (1.2-2.0 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-substituted alanine derivative.

Synthesis of Methyl N-boc-L-tryptophanate (Example with Indole)

This protocol is a specific application of the general procedure for the synthesis of tryptophan derivatives.

Procedure:

-

To a solution of indole (1.2 equivalents) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir overnight. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Follow the general workup and purification procedure as described above.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various nucleophiles. Please note that the yields are representative and can vary based on the specific reaction conditions and the nature of the nucleophile.

| Entry | Nucleophile | Product (Unnatural Amino Acid Derivative) | Representative Yield (%) |

| 1 | Indole | Methyl N-boc-L-tryptophanate | 60-85 |

| 2 | 4-Nitroindole | Methyl N-boc-4-nitro-L-tryptophanate | 55-75 |

| 3 | Thiophenol | Methyl N-boc-S-phenyl-L-cysteinate | 70-90 |

| 4 | Sodium Azide | Methyl N-boc-3-azido-L-alaninate | 85-95 |

| 5 | Pyrrole | Methyl N-boc-β-(1H-pyrrol-1-yl)-L-alaninate | 50-70 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of unnatural amino acids from this compound.

Caption: General experimental workflow.

Plausible Signaling Pathway (Reaction Mechanism)

The synthesis proceeds via a plausible SN2 (Bimolecular Nucleophilic Substitution) reaction mechanism.

Caption: Plausible SN2 reaction pathway.

Application Notes: The Versatility of Methyl N-Boc-3-chloro-L-alaninate in Modern Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-Boc-3-chloro-L-alaninate is a valuable and versatile synthetic building block in peptide chemistry. As a protected, non-proteinogenic amino acid, its primary utility lies in its reactive β-chloro group, which serves as an excellent leaving group. This feature allows for its conversion into other key residues, such as dehydroalanine (B155165) (Dha), or for direct nucleophilic substitution to form lanthionine (B1674491) bridges and a variety of other β-substituted unnatural amino acids.[1][2] These modifications are crucial for developing peptide-based therapeutics with enhanced stability, constrained conformations, and novel biological activities.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dehydroalanine-containing peptides, lanthionine peptides, and other modified peptide structures.

Application 1: Precursor for Dehydroalanine (Dha) Synthesis

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that imparts unique properties to peptides. It can act as a Michael acceptor, enabling post-synthesis modifications such as cyclization, conjugation, or the introduction of other functional groups.[5][6] Additionally, the planar nature of the Dha residue can rigidify the peptide backbone, stabilizing specific secondary structures.[6] this compound is an ideal precursor for generating Dha residues within a peptide sequence via a base-mediated β-elimination reaction.

Logical Workflow: From 3-Chloroalanine to Modified Peptides

References

- 1. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Chemical and enzymatic synthesis of fluorinated-dehydroalanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Methyl N-Boc-3-chloro-L-alaninate in Nucleophilic Substitution Reactions: A Gateway to Novel Amino Acid Derivatives

Abstract

Methyl N-boc-3-chloro-L-alaninate is a pivotal intermediate in synthetic organic chemistry and drug discovery, serving as a versatile building block for the creation of a diverse array of non-natural amino acids. Its trifunctional nature, possessing a protected amine, a methyl ester, and a reactive alkyl chloride, allows for selective nucleophilic substitution at the β-carbon. This application note provides a detailed overview of the reaction of this compound with various nucleophiles, including amines, thiols, and azides. Detailed experimental protocols, quantitative data, and a discussion of the applications of the resulting β-substituted alaninates in medicinal chemistry and peptide science are presented.

Introduction

The synthesis of novel amino acids is a cornerstone of modern drug development and materials science. The incorporation of unnatural amino acids into peptides and other molecular scaffolds can impart unique structural and functional properties, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic modalities. This compound has emerged as a valuable and versatile electrophile for the synthesis of β-substituted alanine (B10760859) derivatives. The presence of the Boc protecting group on the α-amine and the methyl ester at the C-terminus allows for straightforward nucleophilic substitution at the β-position, followed by selective deprotection and further synthetic manipulations. This document outlines the general reactivity and provides specific protocols for the reaction of this important building block with a range of nucleophiles.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic displacement of the chloride ion from the β-carbon of this compound by a suitable nucleophile. This reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the β-carbon if a chiral center were present and the nucleophile attacks directly. The general workflow for this synthetic transformation is depicted below.

Caption: General experimental workflow for the synthesis of β-substituted alaninates.

Applications in Drug Development and Peptide Synthesis